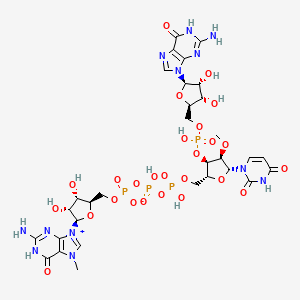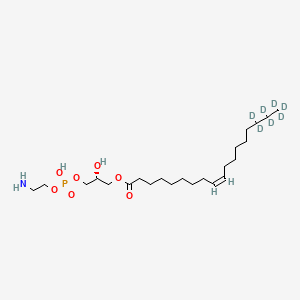
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine-d7 is a deuterium-labeled derivative of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine. This compound is a stable isotope-labeled phospholipid, which is often used in scientific research for tracing and quantitation purposes. The incorporation of deuterium, a stable heavy isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic profiles of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine-d7 typically involves the deuteration of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar deuteration techniques. The process is optimized for high yield and purity, often involving multiple purification steps to remove any non-deuterated impurities. The final product is typically characterized using advanced analytical techniques such as NMR spectroscopy and mass spectrometry to confirm the incorporation of deuterium .
Chemical Reactions Analysis
Types of Reactions: 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine-d7 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce deuterated alcohols or hydrocarbons .
Scientific Research Applications
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine-d7 has numerous applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of lipid metabolism.
Biology: Employed in cell membrane studies to investigate the role of phospholipids in membrane structure and function.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of lipid-based drugs.
Mechanism of Action
The mechanism of action of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine-d7 involves its incorporation into biological membranes, where it can influence membrane fluidity and function. The deuterium labeling allows for precise tracking and quantitation in metabolic studies. The molecular targets and pathways involved include various enzymes and receptors associated with lipid metabolism and signaling .
Comparison with Similar Compounds
- 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine
- 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylcholine
- 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylserine
Uniqueness: 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine-d7 is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantitation studies. The incorporation of deuterium can also affect the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and other research applications .
Properties
Molecular Formula |
C23H46NO7P |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate |
InChI |
InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24/h9-10,22,25H,2-8,11-21,24H2,1H3,(H,27,28)/b10-9-/t22-/m1/s1/i1D3,2D2,3D2 |
InChI Key |
PYVRVRFVLRNJLY-CYJILQPHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


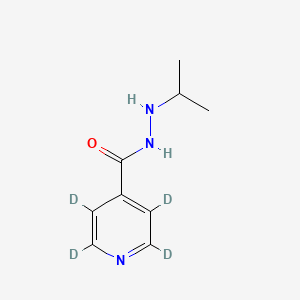
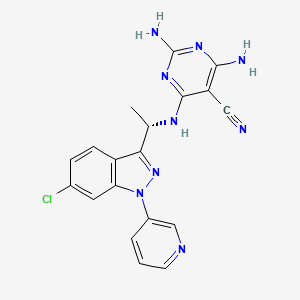

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12409476.png)


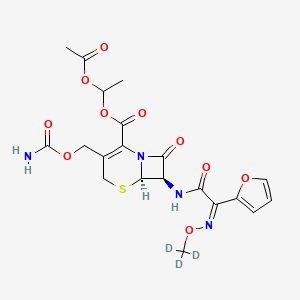
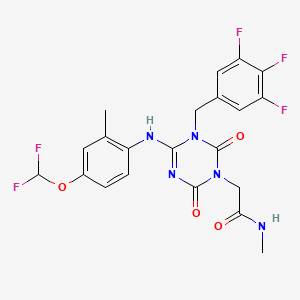
![3-(4-chloro-2-methoxyphenyl)-1-[4-(2-methoxyphenyl)phenyl]-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine](/img/structure/B12409505.png)
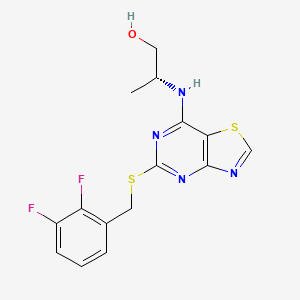

![3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12409527.png)

